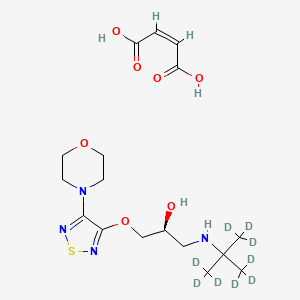
(S)-Timolol-d9 (maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Timolol-d9 (maleate) is a deuterated form of timolol maleate, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. The deuterated version, (S)-Timolol-d9 (maleate), is often used in scientific research to study the pharmacokinetics and metabolic pathways of timolol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Timolol-d9 (maleate) involves the incorporation of deuterium atoms into the timolol molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods
Industrial production of (S)-Timolol-d9 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound and confirm its structure and deuterium incorporation.
化学反应分析
Types of Reactions
(S)-Timolol-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(S)-Timolol-d9 (maleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of timolol.
Biology: Helps in understanding the interaction of timolol with biological systems at a molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of timolol.
Industry: Employed in the development of new formulations and drug delivery systems.
作用机制
(S)-Timolol-d9 (maleate) exerts its effects by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This action reduces intraocular pressure by decreasing the production of aqueous humor in the eye. The molecular targets include beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle .
相似化合物的比较
Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist used for similar indications.
Atenolol: A selective beta(1)-adrenergic receptor antagonist with fewer side effects on the respiratory system.
Metoprolol: A selective beta(1)-adrenergic receptor antagonist used primarily for cardiovascular conditions.
Uniqueness
(S)-Timolol-d9 (maleate) is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving mass spectrometry. The deuterium atoms provide a distinct mass difference that aids in the detailed study of metabolic pathways and pharmacokinetics.
属性
分子式 |
C17H28N4O7S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;(2S)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1/i1D3,2D3,3D3; |
InChI 键 |
WLRMANUAADYWEA-RDEWKMBJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















